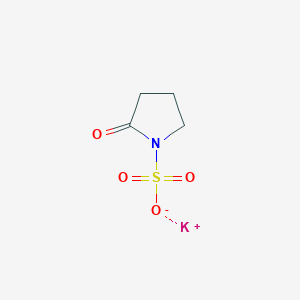
2-Oxo-1-pyrrolidinesulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Oxo-1-pyrrolidinesulfonic acid, also known as OPSA, is a chemical compound with the molecular formula C5H7NO4S. It has a white crystalline appearance and is widely used in scientific research for its unique properties. OPSA is a sulfonic acid derivative of pyrrolidine, which is a heterocyclic organic compound commonly found in natural products and pharmaceuticals. OPSA has a wide range of applications in various fields, including biochemistry, pharmacology, and materials science.
Mécanisme D'action
The mechanism of action of 2-Oxo-1-pyrrolidinesulfonic acid is not fully understood, but it is believed to function as a proton acceptor and donor in biochemical reactions. 2-Oxo-1-pyrrolidinesulfonic acid is capable of forming hydrogen bonds with amino acid side chains, which can affect enzyme activity and protein conformation. 2-Oxo-1-pyrrolidinesulfonic acid can also interact with metal ions, which can influence the activity of metalloenzymes.
Effets Biochimiques Et Physiologiques
2-Oxo-1-pyrrolidinesulfonic acid has been shown to have a variety of biochemical and physiological effects. It can affect enzyme activity, protein conformation, and metal ion binding. 2-Oxo-1-pyrrolidinesulfonic acid has also been shown to have antioxidant properties, which can protect cells from oxidative damage. Additionally, 2-Oxo-1-pyrrolidinesulfonic acid has been shown to have anti-inflammatory properties, which may make it a useful tool in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
2-Oxo-1-pyrrolidinesulfonic acid has several advantages as a reagent in laboratory experiments. It is relatively inexpensive and easy to synthesize, making it a cost-effective option for many researchers. 2-Oxo-1-pyrrolidinesulfonic acid is also stable at a wide range of temperatures and pH values, making it a versatile tool in biochemical assays. However, 2-Oxo-1-pyrrolidinesulfonic acid has some limitations. It can be toxic at high concentrations, and its use may need to be carefully controlled to avoid adverse effects.
Orientations Futures
There are several potential future directions for research involving 2-Oxo-1-pyrrolidinesulfonic acid. One area of interest is the development of new synthetic methods for 2-Oxo-1-pyrrolidinesulfonic acid and related compounds. Another area of interest is the investigation of the biological activity of 2-Oxo-1-pyrrolidinesulfonic acid and its derivatives. 2-Oxo-1-pyrrolidinesulfonic acid has been shown to have antimicrobial, antifungal, antioxidant, and anti-inflammatory properties, and further research may uncover additional therapeutic applications for this compound. Additionally, 2-Oxo-1-pyrrolidinesulfonic acid may have potential applications in materials science, such as the development of new polymers or coatings.
Méthodes De Synthèse
The synthesis of 2-Oxo-1-pyrrolidinesulfonic acid involves the reaction of pyrrolidine with chlorosulfonic acid. This reaction produces 2-chloro-1-pyrrolidinesulfonic acid, which is then hydrolyzed to form 2-Oxo-1-pyrrolidinesulfonic acid. The synthesis of 2-Oxo-1-pyrrolidinesulfonic acid is relatively straightforward and can be carried out in a laboratory setting using standard chemical equipment.
Applications De Recherche Scientifique
2-Oxo-1-pyrrolidinesulfonic acid has numerous applications in scientific research, particularly in the fields of biochemistry and pharmacology. 2-Oxo-1-pyrrolidinesulfonic acid is commonly used as a buffer in biochemical assays due to its ability to maintain a stable pH. It is also used as a reagent in the synthesis of various organic compounds, including amino acids and peptides. 2-Oxo-1-pyrrolidinesulfonic acid has been shown to have antimicrobial and antifungal properties, making it a useful tool in microbiology research.
Propriétés
Numéro CAS |
138223-04-8 |
|---|---|
Nom du produit |
2-Oxo-1-pyrrolidinesulfonic acid |
Formule moléculaire |
C4H6KNO4S |
Poids moléculaire |
203.26 g/mol |
Nom IUPAC |
potassium;2-oxopyrrolidine-1-sulfonate |
InChI |
InChI=1S/C4H7NO4S.K/c6-4-2-1-3-5(4)10(7,8)9;/h1-3H2,(H,7,8,9);/q;+1/p-1 |
Clé InChI |
BPURNKBOSUCGAE-UHFFFAOYSA-N |
SMILES |
C1CC(=O)N(C1)S(=O)(=O)[O-].[K+] |
SMILES canonique |
C1CC(=O)N(C1)S(=O)(=O)[O-].[K+] |
Synonymes |
2-OPDS 2-oxo-1-pyrrolidinesulfonic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Isopropylimidazo[1,2-a]pyrazine](/img/structure/B142015.png)
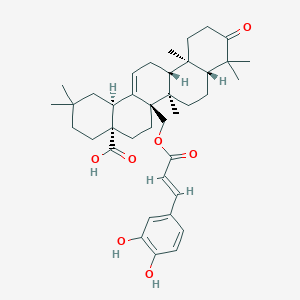

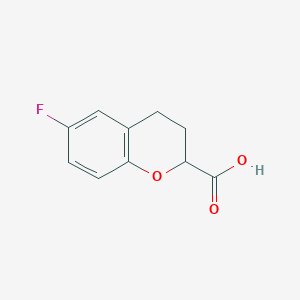
![methyl 3-[2-[[5-[(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-3-(3-methoxy-3-oxopropyl)-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethenyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoate](/img/structure/B142023.png)
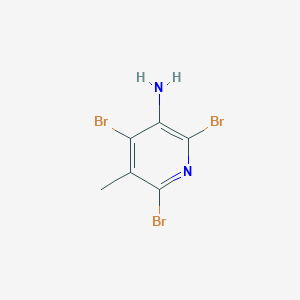
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic Acid](/img/structure/B142033.png)
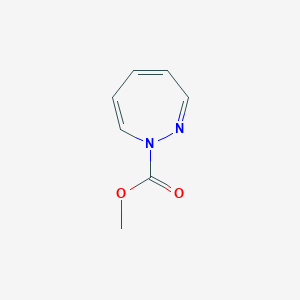
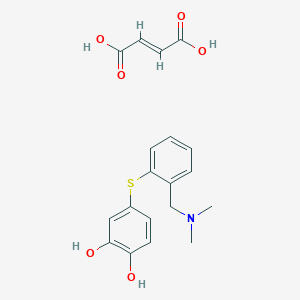
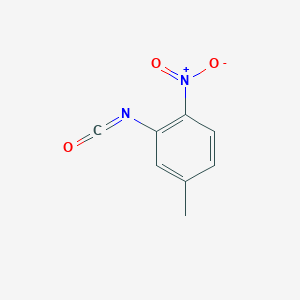
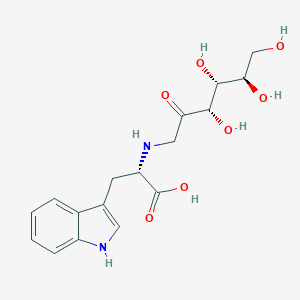

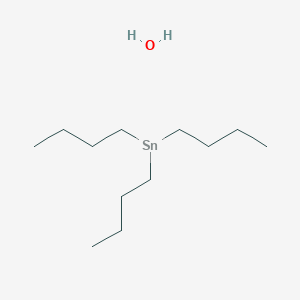
![2-[4-(Thiazol-2-yl)-3-trifluoromethylphenyl]propanoic acid](/img/structure/B142053.png)